N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(2,4-Dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. This spirocyclic system is substituted with an ethyl group at position 8, a p-tolyl (4-methylphenyl) group at position 3, and a thioacetamide moiety linked to a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4OS/c1-5-30-14-12-26(13-15-30)28-24(21-9-6-18(2)7-10-21)25(29-26)32-17-23(31)27-22-11-8-19(3)16-20(22)4/h6-11,16H,5,12-15,17H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRLINHAXIYXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed investigation. This article compiles relevant research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 448.63 g/mol. The IUPAC name is N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide. The structural complexity includes a triazaspiro framework that contributes to its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of triazaspiro compounds have shown effectiveness against various pathogens. In vitro studies have demonstrated that modifications in the side chains can enhance antimicrobial activity against Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines such as HeLa and MCF7.
Case Study: HeLa Cell Line
In a study assessing the cytotoxic effects on HeLa cells:
- Concentration Tested : 0 - 100 µM
- IC50 Value : Approximately 25 µM
- Mechanism : Induction of apoptosis via caspase activation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thioacetamide moiety may inhibit key enzymes involved in microbial metabolism.
- DNA Interaction : The triazaspiro structure can intercalate into DNA, disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules, focusing on structural variations, physicochemical properties, and inferred biological implications.
Structural Analogues with Modified Aromatic Substituents
- 2-{[3-(4-Chlorophenyl)-8-Ethyl-1,4,8-Triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-Dimethylphenyl)acetamide ()
- Core Structure : Shares the 1,4,8-triazaspiro[4.5]deca-1,3-diene system.
- Key Differences :
- 4-Chlorophenyl at position 3 (vs. p-tolyl in the target compound).
2,3-Dimethylphenyl on the acetamide (vs. 2,4-dimethylphenyl).
2-(8-Benzoyl-4-Oxo-1-Phenyl-1,3,8-Triazaspiro[4.5]dec-3-yl)-N-[2-(2,4-Dichlorophenyl)ethyl]acetamide ()
- Core Structure : 1,3,8-Triazaspiro[4.5]decane with a 4-oxo group.
- Key Differences :
- Benzoyl and dichlorophenyl-ethyl substituents.
- Presence of a ketone (4-oxo) modifies electronic properties.
Analogues with Alternative Spirocyclic Systems
- N-(2-Ethylphenyl)-2-(8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl)acetamide ()
- Core Structure : 1,3-Diazaspiro[4.5]decane with 2,4-dioxo groups.
- Key Differences :
- Replaces triaza with diaza and introduces dioxo groups.
Ethylphenyl substituent on acetamide.
- N-Benzyl-2-(8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl)acetamide () Core Structure: Similar to but with a benzyl group.
Analogues with Divergent Heterocyclic Cores
- 2-((5-(2-Phenoxyphenyl)-1,3,4-Oxadiazol-2-yl)thio)-N-Phenylacetamide () Core Structure: 1,3,4-Oxadiazole instead of triazaspiro[4.5]decane. Key Differences:
- Oxadiazole ring replaces spirocyclic system.
- Phenoxyphenyl substituent. Impact: Oxadiazole’s electron-deficient nature may alter binding to targets like kinases or ion channels .
- N-Phenyl-2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () Core Structure: Benzothieno-triazolopyrimidine fused system. Impact: The extended π-system may enhance DNA intercalation or topoisomerase inhibition .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
